Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate is a complex organic compound with a molecular formula of C17H17N3O4 and a molecular weight of 327.335 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl Tetrahydro-7-methoxy-9-oxo-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry.
Biology: It serves as a tool for studying benzodiazepine receptor interactions.
Industry: Utilized in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves binding to specific receptors in the central nervous system, modulating neurotransmitter activity. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its pharmacological effects .
Comparison with Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
This compound’s unique structure and properties make it a valuable subject for ongoing research and potential therapeutic applications.
Properties
CAS No. |
1585235-96-6 |
---|---|
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.34 |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-5-6-12-11(8-10)16(21)19-7-3-4-13(19)15-14(17(22)24-2)18-9-20(12)15/h5-6,8-9,13H,3-4,7H2,1-2H3/t13-/m0/s1 |
InChI Key |
CSVPDOWDUJFRFZ-ZDUSSCGKSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C=NC(=C3C4CCCN4C2=O)C(=O)OC |
Synonyms |
(13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-Imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic Acid Methyl Ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.